[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol
Description
Properties
IUPAC Name |
[1-(hydroxymethyl)-2-methylcyclobutyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6-2-3-7(6,4-8)5-9/h6,8-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWSIFKPLMRKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC1(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Hydroxymethyl)-2-methylcyclobutyl]methanol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 2-methyl-1,3-butadiene, followed by hydroxymethylation. The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process. The hydroxymethylation step can be carried out using formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to yield a cyclobutylmethanol derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of [1-(Carboxymethyl)-2-methylcyclobutyl]methanol.
Reduction: Formation of this compound.
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
Overview
[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol is an organic compound with significant potential across various scientific fields, including chemistry, biology, and medicine. Its unique molecular structure, featuring both hydroxymethyl and cyclobutyl groups, allows for diverse applications ranging from synthetic intermediates to potential therapeutic agents.
Chemistry
In the field of chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several types of chemical reactions:
- Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
- Reduction: The methylene group can be reduced to yield saturated derivatives.
- Substitution Reactions: The hydroxymethyl group can engage in nucleophilic substitution, forming ethers or esters.
Biology
The compound's structural features make it a valuable model substrate for studying enzyme-catalyzed reactions and metabolic pathways. Research indicates that it can be used to investigate mechanisms of enzymatic transformations, contributing to our understanding of biochemical processes.
Medicine
Emerging studies suggest that derivatives of this compound may exhibit biological activities such as:
- Anti-inflammatory Effects: Potential applications in reducing inflammation.
- Antimicrobial Properties: Investigated for their ability to combat microbial infections.
These therapeutic properties are under investigation, with ongoing research aimed at elucidating their mechanisms and efficacy.
Industrial Applications
In industrial settings, this compound is utilized in the production of polymers and resins. Its incorporation into polymer chains enhances mechanical properties and stability, making it valuable for material science applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Enzyme Interaction Studies | Biological Activity | Demonstrated potential anti-inflammatory and antimicrobial effects. |
| Synthetic Pathways | Chemical Reactions | Identified optimal conditions for oxidation and reduction reactions involving the compound. |
| Polymer Production | Industrial Use | Enhanced mechanical properties in polymer formulations incorporating the compound. |
Mechanism of Action
The mechanism of action of [1-(Hydroxymethyl)-2-methylcyclobutyl]methanol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze reactions involving cyclobutane derivatives. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogous Compounds
Physical Properties
- Polarity and Solubility: The presence of two hydroxyl groups in this compound enhances its polarity compared to mono-alcohol analogs like (1-Methylcyclobutyl)methanol . This increases water solubility but may reduce miscibility in non-polar solvents.
- Boiling/Melting Points: Cyclobutane derivatives generally exhibit higher boiling points than linear-chain alcohols (e.g., 2-Methyl-1-pentanol in ) due to stronger intermolecular forces from ring strain and hydrogen bonding.
Chemical Reactivity
- Ring Strain : The cyclobutane ring’s angle strain (~90° vs. ideal 109.5°) increases susceptibility to ring-opening reactions under acidic or thermal conditions, a trait shared with 1-[(1S,2R)-2-Methylcyclobutyl]ethan-1-one ().
- Basicity/Acidity: Unlike [1-[(Dimethylamino)methyl]cyclobutyl]methanol (), which has basic tertiary amine groups, the target compound’s hydroxyl groups confer weak acidity (pKa ~15–17).
Biological Activity
[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol, also known as 1,1-cyclobutanedimethanol, is an organic compound characterized by its unique cyclobutane structure and the presence of hydroxymethyl and methyl functional groups. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article explores the biological activity of this compound, focusing on its reactivity, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₄O₂. The compound features a cyclobutane ring with a hydroxymethyl group that enhances its reactivity. The presence of two hydroxyl (OH) groups contributes to its solubility and interaction with biological systems, making it a valuable intermediate in various chemical reactions.
| Property | Description |
|---|---|
| Molecular Formula | C₇H₁₄O₂ |
| Functional Groups | Hydroxymethyl (−CH₂OH), Methyl (−CH₃) |
| Structural Features | Cyclobutane ring |
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including antimicrobial and anticancer properties. The following sections detail specific findings related to its biological effects.
Antimicrobial Activity
Studies have suggested that compounds with similar structural characteristics to this compound show promising antimicrobial activity. For example, derivatives of cyclobutane structures have been evaluated for their effectiveness against various bacterial strains. The hydroxymethyl group is thought to enhance the interaction with microbial cell membranes, potentially leading to increased antimicrobial efficacy.
Anticancer Potential
The anticancer properties of cyclobutane derivatives have been explored in several studies. Notably, compounds derived from cyclobutane structures have demonstrated inhibitory effects on cancer cell proliferation. For instance, a study reported that certain cyclobutane derivatives exhibited significant cytotoxicity against breast cancer cell lines . The mechanism of action often involves the modulation of signaling pathways associated with cell growth and apoptosis.
Case Studies
- Antiviral Activity : A study on cyclobutane derivatives indicated potential antiviral activity against the Zika virus. The structural similarities of this compound to known antiviral agents suggest it could be explored further for similar applications .
- In Vitro Testing : In vitro assays have been conducted to evaluate the biological activity of related compounds against various cancer cell lines. Results indicated that modifications in the cyclobutane structure significantly influenced the potency and selectivity of these compounds against tumor cells .
- Mechanistic Studies : Research has focused on understanding the mechanisms through which this compound exerts its biological effects. Investigations into enzyme interactions and receptor binding affinities are ongoing to elucidate its mode of action in biological systems .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for [1-(Hydroxymethyl)-2-methylcyclobutyl]methanol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via:
- Reduction of cyclobutanedicarboxylic anhydrides using LiAlH₄ in diethyl ether, yielding diols .
- Functional group interconversion from trans-1,2-bis(chlorocarbonyl)cyclobutane with methanesulfonyl chloride and triethylamine .
- Optimization : Yield depends on stoichiometry (e.g., excess LiAlH₄ improves reduction efficiency) and solvent polarity. Ether solvents minimize side reactions compared to THF .
Q. How is this compound characterized structurally?
- Techniques :
- NMR : ¹H/¹³C NMR identifies stereochemistry (e.g., coupling constants for cyclobutane protons) and hydroxymethyl group positions .
- Mass Spectrometry : High-resolution MS confirms molecular formula (C₇H₁₄O₂) and fragmentation patterns .
- X-ray Crystallography : Resolves cyclobutane ring puckering and substituent orientation .
Q. What are the compound's key applications in organic synthesis?
- Building Block : Used to synthesize cyclic ethers (via oxidation) or esters (via acylation). Its diol structure enables crosslinking in polymer chemistry .
- Case Study : Derivatives of this compound have been converted into antiviral agents via stereoselective functionalization of hydroxymethyl groups .
Advanced Research Questions
Q. How can stereochemical discrepancies in synthetic derivatives be resolved?
- Challenge : Racemization during functionalization (e.g., esterification) may lead to mixed stereoisomers.
- Solutions :
- Chiral Chromatography : Separates enantiomers using cellulose-based columns .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-phosphoric acids) to control hydroxymethyl group reactivity .
Q. What experimental strategies address contradictory biological activity data in analog studies?
- Case Example : Analog [2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol shows antiproliferative activity in some cell lines but not others .
- Approach :
- Dose-Response Curves : Confirm activity thresholds and cell-type specificity.
- Molecular Docking : Compare binding affinities to target enzymes (e.g., kinases) across analogs .
Q. How do computational models aid in retrosynthetic planning for derivatives?
- Tools : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes by analyzing cyclobutane ring strain and functional group compatibility .
- Example : Retrosynthesis of antiviral derivatives prioritizes steps preserving the cyclobutane core while introducing substituents at low-energy positions .
Key Research Gaps
- Cyclobutane Ring Strain : Quantify strain energy via DFT calculations to optimize synthetic routes.
- Biological Targets : Use high-throughput screening to identify protein targets for antiviral derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
